molecular formula C26H38N4O2 B7552579 UNC1021

UNC1021

Cat. No.: B7552579
M. Wt: 438.6 g/mol
InChI Key: HIWUTKCNKODAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC1021 is a selective inhibitor of the L3MBTL3 protein, which is part of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This compound has shown significant potential in modulating chromatin biology, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNC1021 involves a series of chemical reactions designed to achieve high selectivity and potency. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet research demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

UNC1021 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its binding affinity and selectivity. It also participates in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and protective groups. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products Formed

The major products formed from the reactions involving this compound are its analogs and derivatives, which are studied for their potential to inhibit other proteins in the MBT family. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

UNC1021 has a wide range of applications in scientific research:

    Chemistry: Used as a chemical probe to study the interactions between proteins and chromatin.

    Biology: Helps in understanding the role of L3MBTL3 in gene regulation and chromatin remodeling.

    Medicine: Potential therapeutic applications in treating diseases related to chromatin dysregulation, such as cancer.

    Industry: Used in the development of new drugs targeting chromatin-associated proteins

Mechanism of Action

UNC1021 exerts its effects by binding to the L3MBTL3 protein, inhibiting its interaction with methylated lysine residues on histones. This binding disrupts the normal function of L3MBTL3, leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include the Kme-binding pocket of the MBT domains and the downstream signaling pathways affected by chromatin remodeling .

Comparison with Similar Compounds

Similar Compounds

    UNC1215: Another potent inhibitor of L3MBTL3 with a similar mechanism of action but different binding affinities and selectivity profiles.

    UNC3866: Targets a different subset of MBT proteins but shares structural similarities with UNC1021.

Uniqueness of this compound

This compound is unique in its high selectivity for L3MBTL3, making it a valuable tool for studying this specific protein without off-target effects. Its ability to modulate chromatin biology with high precision sets it apart from other similar compounds .

Biological Activity

Binding Affinity and Selectivity

UNC1021 exhibits potent binding to L3MBTL3, with a dissociation constant (K d) of 120 nM . This high-affinity binding allows this compound to competitively displace mono- or dimethyl-lysine containing peptides from L3MBTL3. The compound demonstrates remarkable selectivity, showing more than 50-fold selectivity for L3MBTL3 compared to other members of the MBT family .

Nuclear Mobility

This compound has been shown to increase the cellular mobility of GFP-L3MBTL3 fusion proteins within the nucleus. This effect is believed to result from this compound competing with cellular factors for binding to the MBT domains of L3MBTL3 . The increased mobility suggests that this compound can effectively disrupt the interaction between L3MBTL3 and its chromatin targets.

Foci Formation

In cellular studies, this compound has demonstrated the ability to reduce the formation of nuclear foci by L3MBTL3-GFP fusion proteins. The following data illustrate the dose-dependent effect of this compound on foci number:

This compound Concentration (μM)Foci Number (% of Control)
0 (Control)100%
1~80%
2.5~60%
5~40%
7.5~30%
10~20%

The IC50 for this compound's effect on foci formation was determined to be approximately 3 μM .

Structure-Activity Relationship

This compound serves as a precursor to UNC1215, a more potent and well-characterized inhibitor of L3MBTL3. The structural differences between this compound and its analogs provide insights into the structure-activity relationship:

  • UNC1215: A dimeric version of this compound, showing improved potency with a K d of 120 nM .
  • UNC1079: A piperidine analog of this compound, designed as a negative control due to its significantly lower potency (>10 μM by AlphaScreen) .

These structural variations highlight the importance of specific molecular features for effective L3MBTL3 binding and inhibition.

This compound is believed to function by competitively binding to the methyl-lysine (Kme) reading pocket of L3MBTL3's MBT domains. This binding disrupts the normal interaction between L3MBTL3 and its methylated protein targets in chromatin, leading to the observed increases in nuclear mobility and reductions in foci formation .

Case Study: Comparison with UNC1215

A comparative study between this compound and its dimeric analog UNC1215 revealed interesting insights into their relative potencies:

  • Foci Reduction: UNC1215 showed a lower IC50 (0.5 μM) compared to this compound (3 μM) for reducing L3MBTL3-GFP foci .
  • Binding Affinity: UNC1215 demonstrated a higher binding affinity (K d = 120 nM) compared to this compound .
  • Selectivity: Both compounds showed high selectivity for L3MBTL3, but UNC1215 demonstrated improved selectivity across a broader range of reader domains .

This case study highlights the successful optimization of this compound to create the more potent UNC1215, while maintaining the core biological activity and selectivity profile.

Properties

IUPAC Name

[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWUTKCNKODAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
UNC1021
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
UNC1021
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
UNC1021
Reactant of Route 4
Reactant of Route 4
UNC1021
Reactant of Route 5
Reactant of Route 5
UNC1021
Reactant of Route 6
Reactant of Route 6
UNC1021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.